molecular formula C9H6N2O4 B2834988 [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol CAS No. 21884-35-5

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol

Katalognummer: B2834988
CAS-Nummer: 21884-35-5
Molekulargewicht: 206.157
InChI-Schlüssel: SXXVGQDMUWHFHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Cyclization reactions: Using reagents such as polyphosphoric acid or phosphorus oxychloride.

    Condensation reactions: Employing aldehydes or ketones with amines or amides.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline derivatives.

    Reduction: Formation of dihydroquinazoline compounds.

    Substitution: Introduction of functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives. For instance, recent research indicates that compounds derived from quinazoline structures exhibit cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives significantly inhibited the growth of Ehrlich Ascites Carcinoma and Sarcoma-180 cells by inducing cell cycle arrest at the G2/M phase . This suggests that [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties. Research has shown that derivatives of quinazoline can exhibit potent antibacterial and antifungal activities. For example, a series of synthesized quinazolines demonstrated significant efficacy against both gram-positive and gram-negative bacteria . The presence of specific functional groups within the compound structure can enhance its antimicrobial profile.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are another area of interest. Studies have indicated that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory mediators .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving quinazoline precursors. Recent advances in synthetic methodologies have allowed for the development of novel derivatives with improved biological activities. For instance:

  • Synthesis Techniques : Methods such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce reaction times.
  • Functionalization : Introducing different substituents on the quinazoline ring can lead to compounds with tailored biological activities.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

  • Anticancer Studies : A study conducted on a series of 2-thioxoquinazolin-4-one derivatives showed promising results against various cancer cell lines. The derivatives were evaluated for their cytotoxicity and mechanism of action .
  • Antimicrobial Evaluation : Research involving novel 2-substituted quinazolines revealed significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis provided insights into which modifications enhance activity .
  • Computational Studies : Recent computational studies have been employed to predict the biological activity of various quinazoline derivatives. These studies help identify promising candidates for further experimental validation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Dioxole derivatives: Compounds with a dioxole ring system.

Uniqueness

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is unique due to its fused ring system, which combines the properties of both quinazoline and dioxole derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

The compound [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is a member of the quinazoline family, known for its diverse biological activities. Quinazolines are recognized as significant scaffolds in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and interaction with biological targets. The compound can be synthesized through various methods involving quinazoline derivatives and dioxole moieties.

Anticancer Activity

Quinazolines have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited an IC50 value of 0.32 µM against MCF-7 cells and 0.38 µM against A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like Tivozanib .
  • Mechanism of Action : Research indicates that the compound may function by inhibiting key protein kinases involved in cell signaling pathways that regulate cell growth and survival. Specifically, it has been shown to inhibit DYRK1A kinase with submicromolar IC50 values .

Antibacterial Activity

In addition to its anticancer properties, this compound demonstrates antibacterial activity against various pathogens.

In Vitro Antibacterial Studies

  • Efficacy Against Gram-positive and Gram-negative Bacteria : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. It exhibited inhibition zones ranging from 10 mm to 15 mm with MIC values comparable to standard antibiotics like ampicillin .
Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50 values: MCF-7 (0.32 µM), A549 (0.38 µM) ,
AntibacterialEffective against S. aureus and E. coli ,
MechanismInhibition of DYRK1A kinase ,

Eigenschaften

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-4-1-6-7(15-3-14-6)2-5(4)10-9(13)11-8/h1-2H,3H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVGQDMUWHFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.